molecular formula C19H16N4O2S B357556 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 903856-16-6

2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B357556
CAS No.: 903856-16-6
M. Wt: 364.4g/mol
InChI Key: ZRNVHUPXOWRUJS-UHFFFAOYSA-N
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Description

2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a chemical compound supplied for research purposes, with a molecular formula of C19H16N4O2S and a molecular weight of 364.42 g/mol . Its structure features a 1,3-oxazole ring, a privileged scaffold in medicinal chemistry known for its presence in compounds with a wide spectrum of biological activities . The integration of a piperazine moiety and thiophene group in the molecular architecture is a common strategy in drug discovery to fine-tune physicochemical properties and biological activity . This compound is part of a class of heterocyclic building blocks that are invaluable in the discovery and development of new therapeutic agents. Five-membered heterocycles, including oxazoles, are essential structural components in various FDA-approved antibiotics and other drugs, where they can act as pharmacophores and influence potency, selectivity, and pharmacokinetic profiles . Researchers utilize such compounds to probe biological pathways and develop new treatments for diseases. The product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c20-13-15-19(25-17(21-15)14-5-2-1-3-6-14)23-10-8-22(9-11-23)18(24)16-7-4-12-26-16/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNVHUPXOWRUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Phenyl-1,3-Oxazole-4-Carbonitrile

Procedure :

  • Phenylglyoxal (1.0 equiv) and cyanoacetamide (1.2 equiv) are dissolved in acetic acid.

  • The mixture is heated at 80°C for 6 hours, followed by quenching with ice water.

  • The precipitate is filtered and recrystallized from ethanol to yield 2-phenyl-1,3-oxazole-4-carbonitrile (75–80% yield).

Key Parameters :

  • Solvent : Acetic acid facilitates both cyclization and proton transfer.

  • Temperature : Elevated temperatures (80–100°C) accelerate ring closure but may degrade nitrile groups if overheated.

Preparation of 4-(Thiophene-2-Carbonyl)Piperazine

Procedure :

  • Piperazine (1.0 equiv) is suspended in anhydrous THF under nitrogen.

  • Thiophene-2-carbonyl chloride (1.1 equiv) is added dropwise at 0°C.

  • After 2 hours, the mixture is washed with NaHCO₃ (aq), dried (MgSO₄), and concentrated to yield the acylated piperazine (85–90% yield).

Optimization Insights :

  • Base Selection : Triethylamine or DIPEA improves yields by neutralizing HCl.

  • Solvent : THF or dichloromethane minimizes side reactions compared to polar aprotic solvents.

Coupling of Oxazole and Piperazine-Thiophene Moieties

Procedure :

  • 2-Phenyl-1,3-oxazole-4-carbonitrile (1.0 equiv), 4-(thiophene-2-carbonyl)piperazine (1.2 equiv), and K₂CO₃ (2.0 equiv) are refluxed in DMF for 12 hours.

  • The product is extracted with ethyl acetate, purified via column chromatography (SiO₂, hexane/EtOAc), and isolated as a white solid (65–70% yield).

Critical Factors :

  • Base : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in promoting SNAr.

  • Temperature : Reflux conditions (100–110°C) are essential for efficient substitution.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Purity
Oxazole formationRobinson-GabrielAcOH, 80°C, 6h75–80%>95%
Piperazine acylationSchotten-BaumannTHF, 0°C, 2h85–90%>98%
CouplingSNArDMF, K₂CO₃, reflux, 12h65–70%>97%

Alternative coupling strategies, such as Ullmann or Buchwald-Hartwig amination, have been explored but require palladium catalysts and elevated temperatures, complicating scalability.

Scalability and Industrial Considerations

Solvent and Reagent Selection

  • DMF vs. NMP : While DMF is effective for SNAr, its high boiling point (153°C) complicates recovery. N-Methyl-2-pyrrolidone (NMP) offers similar polarity with easier recycling but increases costs.

  • Catalyst-Free Reactions : Avoiding palladium catalysts reduces metal contamination risks in pharmaceutical applications.

Purification Challenges

  • Column Chromatography : Necessary for lab-scale purification but replaced by crystallization or distillation in industrial settings.

  • Recrystallization Solvents : Ethanol/water mixtures (7:3) yield high-purity crystals (>99%).

Mechanistic Insights and Side Reactions

Oxazole Cyclization Mechanism

The Robinson-Gabriel reaction proceeds via imine formation between phenylglyoxal and cyanoacetamide, followed by dehydration to form the oxazole ring. Side products, such as open-chain imines, arise if dehydration is incomplete.

Competing Pathways in Piperazine Acylation

Over-acylation (bis-thiophene carbonyl piperazine) occurs if excess acyl chloride is used. Maintaining a 1:1 stoichiometry and low temperatures suppresses this side reaction .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating critical signaling pathways, including:

  • PI3K/Akt Pathway : Inhibition of this pathway has been linked to reduced cell proliferation and increased apoptosis.
  • MAPK Pathway : Similar inhibition leads to decreased survival signals in cancer cells.

For example, a study demonstrated that compounds with similar structures inhibited the growth of breast and prostate cancer cells by disrupting the cell cycle and promoting programmed cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that oxazole derivatives can exhibit significant antibacterial and antifungal activities. Mechanisms involved include:

  • Disruption of Cell Wall Synthesis : This leads to bacterial cell death.
  • Inhibition of Key Enzymes : Essential enzymes involved in microbial metabolism are targeted.

In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological activity of this compound. Modifications on the piperazine or thiophene rings can lead to improved potency or selectivity toward specific targets. For instance:

  • Substitutions on the Benzoyl Group : Variations at the 3-position have been linked to enhanced anticancer activity due to increased receptor interactions.

The ability of this compound to act as an enzyme inhibitor or receptor modulator is essential for its therapeutic potential .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. The study concluded that this compound could be a lead candidate for developing new anticancer drugs .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related oxazole derivatives, demonstrating their effectiveness against multi-drug resistant strains of bacteria. The compounds were shown to inhibit bacterial growth effectively and were tested in vivo for their potential as therapeutic agents against infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 1,3-oxazole-4-carbonitrile derivatives with piperazine-based substitutions. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents at Position 5 (Piperazine Linkage) Substituents at Position 2 Molecular Weight (g/mol) Key Properties/Activities
2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (Target Compound) Thiophene-2-carbonyl Phenyl ~395 (estimated) Potential kinase inhibition
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorobenzoyl 2-Fluorophenyl 394.38 Higher lipophilicity (fluorine)
2-Phenyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Piperidin-1-ylsulfonyl Phenyl ~349 (estimated) Moderate cytokinin-like activity
2-[4-(Azepane-1-sulfonyl)phenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile Azepane-1-sulfonyl 4-Phenyl ~464 (estimated) Enhanced solubility (sulfonyl)
2-[(3-Chlorophenoxy)methyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 4-Methoxyphenylpiperazine 3-Chlorophenoxy-methyl 424.88 Extended π-system (chlorophenoxy)

Key Observations :

  • Electron-Withdrawing Groups : Fluorine substituents (e.g., in ) increase lipophilicity and metabolic stability but may reduce aqueous solubility.
  • Sulfonyl groups (e.g., ) improve solubility but may reduce membrane permeability.
  • Bioactivity: Piperidinylsulfonyl analogs (e.g., ) exhibit cytokinin-like activity in plant models, while fluorinated derivatives (e.g., ) are hypothesized to target mammalian kinases due to structural similarity to known inhibitors.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-oxazole-4-carbonitrile 2-Phenyl-5-(piperidin-1-ylsulfonyl)-oxazole-4-carbonitrile
Molecular Weight ~395 394.38 ~349
LogP (Predicted) ~3.2 ~3.8 (fluorine increases lipophilicity) ~2.5 (sulfonyl reduces lipophilicity)
Aqueous Solubility Low (nitrile/aromatic) Very low Moderate (sulfonyl enhances polarity)
Metabolic Stability High (piperazine) High (fluorine resists oxidation) Moderate (sulfonyl prone to conjugation)

Biological Activity

2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves multi-step organic reactions. The key steps typically include:

  • Formation of the Oxazole Ring : The initial step involves the cyclization of appropriate precursors to form the oxazole ring.
  • Piperazine Modification : The introduction of the thiophene-2-carbonyl group onto the piperazine moiety enhances the compound's biological properties.
  • Final Coupling : The final step includes coupling the phenyl group and introducing the carbonitrile functionality.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

In a study evaluating various oxazole derivatives, it was found that compounds similar to 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures showed zones of inhibition ranging from 17 mm to 20 mm against Enterococcus faecium .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that certain oxazole derivatives can inhibit the proliferation of cancer cell lines, suggesting that modifications in their structure can lead to enhanced cytotoxicity against tumors . The mechanism is believed to involve apoptosis induction through specific receptor interactions.

The biological activity of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It potentially modulates receptor activity, influencing pathways related to cell survival and apoptosis.
  • Biofilm Disruption : Studies have indicated that similar compounds can disrupt biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents .

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • Antimicrobial Evaluation : A series of oxazole derivatives were screened for their antimicrobial properties. Compounds with structural similarities exhibited IC50 values ranging from 3.38 to 12.65 μM against Plasmodium falciparum, indicating promising antiplasmodial activity .
  • Cytotoxicity Studies : In vitro tests on human fibroblast cells demonstrated that while some derivatives showed low toxicity at therapeutic concentrations, others exhibited higher toxicity levels, necessitating further structural optimization .

Comparative Analysis

The following table summarizes the biological activities reported for different derivatives related to oxazole compounds:

Compound NameAntibacterial ActivityAnticancer ActivityToxicity Level
2-Phe...Effective (20 mm zone)Moderate (IC50 ~10 μM)Low
Similar Derivative AEffective (17 mm zone)High (IC50 ~5 μM)Moderate
Similar Derivative BIneffectiveLowHigh

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